molecular formula C15H17ClN4O2 B445916 5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE

5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE

Cat. No.: B445916
M. Wt: 320.77g/mol
InChI Key: QGWFVLDPISIYMO-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazole ring, a methoxybenzohydrazide moiety, and a chlorine atom

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial studies, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is unique due to its specific structural features, such as the combination of a pyrazole ring and a methoxybenzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17ClN4O2

Molecular Weight

320.77g/mol

IUPAC Name

5-chloro-N-[(Z)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C15H17ClN4O2/c1-4-20-9-11(10(2)19-20)8-17-18-15(21)13-7-12(16)5-6-14(13)22-3/h5-9H,4H2,1-3H3,(H,18,21)/b17-8-

InChI Key

QGWFVLDPISIYMO-IUXPMGMMSA-N

SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N\NC(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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